molecular formula C22H32Cl4N2O B14066628 (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate

(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate

Cat. No.: B14066628
M. Wt: 482.3 g/mol
InChI Key: WRZCAWKMTLRWPR-UHFFFAOYSA-N
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Description

(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate typically involves multiple steps. One common method includes the reaction of 8-chloro-1-methyl-3,4-dihydro-2H-1-benzazepine with hydrochloric acid to form the hydrochloride salt. The hemihydrate form is achieved by crystallization in the presence of water.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated crystallization systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It is used in experiments to understand its interaction with biological targets and its potential as a therapeutic agent.

Medicine

Medically, this compound is investigated for its potential use in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate the activity of neurotransmitters, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is unique due to its specific structural features and its potential therapeutic applications in neurological disorders. Unlike other similar compounds, it has a distinct mechanism of action and a unique set of biological targets.

Properties

Molecular Formula

C22H32Cl4N2O

Molecular Weight

482.3 g/mol

IUPAC Name

7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride

InChI

InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2

InChI Key

WRZCAWKMTLRWPR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl

Origin of Product

United States

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